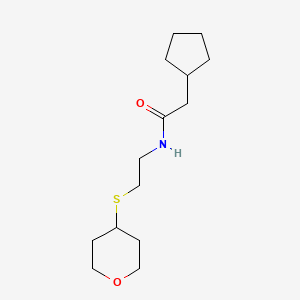

2-cyclopentyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with ethyl cyanoacetate to form cyanoacetamide derivatives, which are then used to synthesize various heterocyclic derivatives . The synthetic pathways rely on regioselective attacks and cyclization, leading to a diverse range of products. The synthesis procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for producing a variety of reactive sites for further transformations .

Molecular Structure Analysis

While the exact molecular structure of 2-cyclopentyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is not provided, similar compounds have been structurally characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These methods, along with density functional theory (DFT) calculations, provide detailed information on the geometrical parameters, vibrational frequencies, and molecular stability through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The heterocyclic compounds derived from cyanoacetamide precursors can undergo various chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions contribute to the diversity of the synthesized heterocyclic products and their potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect properties such as solubility, boiling and melting points, and stability. The antimicrobial and surface activities of some derivatives have been evaluated, indicating their potential as nonionic surface active agents . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as molecular electrostatic potential, are important for understanding the reactivity and interaction of these molecules with biological targets .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized from precursors with structural similarities to 2-cyclopentyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide. These compounds have shown promising antitumor activities against different cell lines, suggesting their potential in cancer therapy. Fused pyrimidine acetonitrile derivatives, in particular, have exhibited significant inhibitory effects, comparable to the known antitumor drug doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Insecticidal Properties

Research has also explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, derived from structurally similar compounds, for their insecticidal properties. These compounds were evaluated against the cotton leafworm, Spodoptera littoralis, revealing potential applications in agriculture for pest control (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

The study of coordination complexes constructed from pyrazole-acetamide derivatives has revealed insights into the effect of hydrogen bonding on self-assembly processes. These complexes have demonstrated significant antioxidant activity, pointing to their potential use in medicinal chemistry and drug development (Chkirate et al., 2019).

Antimicrobial Agents

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, with a particular emphasis on antimicrobial applications. These compounds, synthesized from precursors similar to 2-cyclopentyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, have shown promising results against various bacterial and fungal strains, suggesting their utility as antimicrobial agents (Darwish et al., 2014).

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2S/c16-14(11-12-3-1-2-4-12)15-7-10-18-13-5-8-17-9-6-13/h12-13H,1-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGQWYPTRRQKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)